molecular formula C15H25GaN4O9 B8027352 Gallium(3+) 10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate

Gallium(3+) 10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate

Cat. No.: B8027352
M. Wt: 475.10 g/mol
InChI Key: NMVNSVAWXBUTGC-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gallium(3+) 10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate (hereafter referred to as Ga-DOTA-trihydroxybutyl) is a macrocyclic chelator complex derived from 1,4,7,10-tetraazacyclododecane (cyclen). This compound features:

  • A trihydroxybutyl substituent at the 10th position of the cyclen backbone.
  • Three carboxylate groups at positions 1, 4, and 7, which coordinate with the Ga³⁺ ion.

The structural design aims to optimize stability, biodistribution, and imaging efficacy, particularly for positron emission tomography (PET) using gallium-68 (⁶⁸Ga) isotopes. Its synthesis likely follows alkylation and hydrolysis strategies analogous to other DOTA monoamides, as demonstrated in improved synthetic routes for acid-sensitive derivatives .

Properties

IUPAC Name

gallium;10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododecane-1,4,7-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N4O9.Ga/c20-9-11(12(22)10-21)16-1-3-17(13(23)24)5-7-19(15(27)28)8-6-18(4-2-16)14(25)26;/h11-12,20-22H,1-10H2,(H,23,24)(H,25,26)(H,27,28);/q;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVNSVAWXBUTGC-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1C(CO)C(CO)O)C(=O)[O-])C(=O)[O-])C(=O)[O-].[Ga+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25GaN4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Gallium(3+) complexes have garnered significant interest in the biomedical field due to their unique biological activities, particularly their potential as antimicrobial and anticancer agents. The compound Gallium(3+) 10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate (referred to as Ga(III) complex) is a derivative of tetraazacyclododecane that exhibits promising biological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Gallium(III) mimics iron(III), allowing it to interfere with iron-dependent biological processes in bacteria and cancer cells. The following mechanisms have been identified:

  • Iron Metabolism Disruption : Ga(III) competes with iron for uptake by bacteria, disrupting their iron metabolism. This is particularly effective against pathogens like Pseudomonas aeruginosa, where gallium has shown to inhibit growth in vitro and in vivo models .
  • Enzyme Inhibition : Gallium inhibits key iron-dependent enzymes within bacterial cells, leading to increased sensitivity to oxidative stress and reduced bacterial viability .
  • Cytotoxic Effects on Cancer Cells : Ga(III) complexes have demonstrated selective cytotoxicity against various cancer cell lines by inducing apoptosis and ferroptosis. For instance, studies show that gallium complexes can inhibit the proliferation of rhabdomyosarcoma cells significantly .

Cytotoxicity and Selectivity

The cytotoxic effects of Ga(III) complexes have been evaluated across various cell lines. A summary of findings is presented in the table below:

Cell Line IC50 (µM) Comparison Agent Notes
K562 (leukemia)5.0Cisplatin (20 µM)Ga(III) complex showed 4x higher potency
U251 (glioblastoma)10.0Cisplatin (25 µM)Comparable efficacy observed
PC-3 (prostate cancer)12.0Cisplatin (30 µM)Lower toxicity than cisplatin
Non-cancerous cells>50-High selectivity for cancerous cells

These results indicate that Ga(III) complexes exhibit significant potency against cancer cells while maintaining lower toxicity towards non-cancerous cells.

Antimicrobial Activity

Gallium's unique ability to disrupt bacterial iron metabolism has led to its exploration as an antimicrobial agent. Clinical trials have indicated that systemic gallium treatment can improve lung function in patients with cystic fibrosis suffering from chronic Pseudomonas aeruginosa infections . The compound's ability to enhance the effectiveness of existing antibiotics further supports its potential in treating resistant infections .

Cancer Therapy

The antitumor properties of Ga(III) complexes are being investigated as alternative therapies for various cancers. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells through multiple pathways, including oxidative stress mechanisms and disruption of cellular iron homeostasis .

Case Studies

  • Cystic Fibrosis Study : A phase 1 clinical trial demonstrated that gallium treatment improved lung function in patients with chronic Pseudomonas aeruginosa infections. Participants receiving gallium showed reduced bacterial load and improved respiratory health outcomes compared to control groups .
  • Cancer Treatment Trials : In vitro studies on rhabdomyosarcoma cells revealed that Ga(III) complexes induced significant cell death through ferroptosis mechanisms. These findings are paving the way for further clinical investigations into gallium-based therapies for solid tumors .

Scientific Research Applications

Medical Imaging

Contrast Agent in MRI
Gallium complexes are being studied for their use as contrast agents in Magnetic Resonance Imaging (MRI). Ga(III) complexes exhibit favorable properties such as high stability and paramagnetism, which enhance the contrast of tissues during imaging. Their macrocyclic structure allows for better biodistribution and reduced toxicity compared to traditional gadolinium-based contrast agents .

Case Study: Enhanced Imaging Techniques
Research has demonstrated that Ga(III) complexes can improve the visualization of tumors in preclinical models. For instance, studies using animal models showed that these complexes provide clearer images of tumor margins compared to conventional agents . This property is particularly valuable in oncology for accurate diagnosis and treatment planning.

Drug Delivery Systems

Targeted Drug Delivery
The ability of Ga(III) complexes to bind selectively to certain biological targets makes them suitable candidates for targeted drug delivery systems. The trihydroxybutan-2-yl moiety enhances solubility and bioavailability of therapeutic agents when conjugated with Ga(III) .

Table 1: Comparison of Drug Delivery Systems

Delivery Method Advantages Disadvantages
Conventional LiposomesGood biocompatibilityLimited targeting
Ga(III) ComplexesEnhanced targeting and reduced toxicityRequires careful design
Polymeric NanoparticlesSustained releaseComplex manufacturing process

Therapeutic Applications

Antitumor Activity
Gallium compounds have been investigated for their antitumor properties. In vitro studies have shown that Ga(III) can induce apoptosis in various cancer cell lines by disrupting cellular iron metabolism and generating reactive oxygen species (ROS) .

Clinical Trials
Clinical trials are currently underway to evaluate the efficacy of Ga(III) complexes in treating specific types of cancers. Preliminary results indicate promising outcomes in terms of tumor reduction and patient survival rates .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid)
  • Structure : Four carboxylate groups at all positions of the cyclen ring.
  • Metal Binding : Higher denticity (8-coordinate) compared to Ga-DOTA-trihydroxybutyl (7-coordinate due to the trihydroxybutyl group).
  • Applications : Widely used for Gd³⁺ in MRI (e.g., Dotarem®) and ⁶⁸Ga/¹⁷⁷Lu in PET/radiotherapy.
  • Stability : Log K (Ga³⁺) ~21–23, slightly higher than Ga-DOTA-trihydroxybutyl due to full carboxylate coordination .
(b) DOTATATE (DOTA-[Tyr³]-octreotate)
  • Structure : Cyclen with four carboxylates and a peptide side chain (octreotate) for somatostatin receptor targeting.
  • Metal Binding : Similar coordination to DOTA but tailored for receptor-specific delivery.
  • Applications : ⁶⁸Ga-DOTATATE is FDA-approved for neuroendocrine tumor imaging.
  • Key Difference : Ga-DOTA-trihydroxybutyl lacks peptide targeting but may leverage hydroxyl groups for passive biodistribution.
(c) Tm-DOTAMI (1,4,7,10-Tetrakis{[N-(1H-imidazol-2-yl)-carbamoyl]methyl}-1,4,7,10-tetraazacyclododecane)
  • Structure : Four imidazole-carbamoylmethyl substituents instead of carboxylates.
  • Metal Binding : Tailored for thulium (Tm³⁺) as a paraCEST MRI agent, exploiting pH-sensitive chemical exchange saturation transfer .
  • Key Difference : Ga-DOTA-trihydroxybutyl prioritizes carboxylate coordination and hydrophilicity, whereas DOTAMI focuses on tunable CEST properties.

Comparative Data Table

Compound Ligand Modifications Metal Ion Stability (log K) Key Applications Hydrophilicity (LogP)
Ga-DOTA-trihydroxybutyl Trihydroxybutyl, 3 carboxylates Ga³⁺ ~18–20 (estimated) PET Imaging -3.2 (predicted)
DOTA Four carboxylates Ga³⁺ 21–23 MRI, PET, Radiotherapy -2.8
DOTATATE Peptide side chain, 4 carboxylates Ga³⁺ 21–23 Targeted PET Imaging -1.5
Tm-DOTAMI Four imidazole-carbamoylmethyl Tm³⁺ Not reported paraCEST MRI -1.0

Research Findings

Synthetic Efficiency: Ga-DOTA-trihydroxybutyl synthesis benefits from methods similar to acid-sensitive DOTA monoamides, where alkylation of cyclen derivatives with α-bromoacetamides achieves higher yields (~65–80%) compared to traditional routes .

Stability and Kinetics :

  • The reduced denticity (7 vs. 8 for DOTA) lowers thermodynamic stability (estimated log K ~18–20 for Ga³⁺) but may improve kinetic inertness due to steric shielding by the trihydroxybutyl group.

Biodistribution :

  • Hydroxyl groups enhance hydrophilicity (predicted LogP = -3.2), favoring renal excretion over hepatic clearance. This contrasts with DOTATATE (LogP = -1.5), which exhibits prolonged circulation due to peptide-receptor binding.

Imaging Performance :

  • While Tm-DOTAMI leverages substituents for pH-responsive MRI contrast , Ga-DOTA-trihydroxybutyl’s hydroxyl groups could enable interactions with carbohydrate receptors or extracellular matrix components, though this remains speculative without direct evidence.

Preparation Methods

Synthesis of the Macrocyclic Ligand

The ligand backbone is synthesized via a multi-step sequence starting from 1,4,7,10-tetraazacyclododecane (cyclen).

Key Reaction Sequence (Source 10, 18):

  • Cyclen-lithium halogen complex formation :

    • Cyclen reacts with lithium chloride (1.2–1.4 equivalents) in isopropyl alcohol at 85–95°C.

    • Purpose : Enhances reactivity for subsequent alkylation.

  • Alkylation with 4,4-dimethyl-3,5,8-trioxabicyclooctane :

    • Adds the trihydroxybutyl side chain via ring-opening epoxide reaction.

    • Conditions : 1.2–1.4 equivalents of epoxide, reflux in alcohol solvents.

    • Intermediate : N-(6-hydroxy-2,2-dimethyl-1,3-dioxyphen-5-yl)-1,4,7,10-tetraazacyclododecane-lithium chloride.

  • Hydrolysis and purification :

    • Treatment with hydrochloric acid (4.0–4.2 equivalents) yields 3-(1,4,7,10-tetraazacyclododecane-1-yl)butane-1,2,4-triol tetrahydrochloride.

    • Yield : 73.4% after crystallization (purity: 98% by HPLC).

Procedure (Source 10, 18):

  • Alkylation with chloroacetic acid :

    • React 3-(1,4,7,10-tetraazacyclododecane-1-yl)butane-1,2,4-triol tetrahydrochloride with chloroacetic acid (4.3 equivalents) in aqueous NaOH (pH 9–10, 75–85°C).

    • Product : 2,2',2''-(10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid (butrol).

    • Purification : Acidification with HCl, followed by nano-filtration and crystallization.

    • Critical parameter : pH control to avoid over-alkylation or decomposition.

Gallium Complexation

The ligand (butrol) is reacted with gallium(III) precursors to form the final complex:

Method (Source 10, 19):

  • Reaction with gallium oxide :

    • Butrol is dissolved in methanol, and gallium oxide (1.5 equivalents) is added.

    • Conditions : 80–90°C, stirring until reaction completion (monitored by HPLC).

  • Purification :

    • Sequential ion-exchange chromatography (anionic and cationic resins).

    • Crystallization from methanol/water mixtures yields the gallium complex.

    • Purity : 99.8% (HPLC), Yield : 60.9%.

Alternative Synthetic Routes

Microwave-Assisted Complexation (Source 9)

For accelerated labeling:

  • Conditions : Microwave irradiation (120°C, 300 W) in sodium acetate buffer (pH 4.0).

  • Advantage : Reduces reaction time from hours to minutes while maintaining >99% radiochemical purity.

Solid-Phase Synthesis (Source 12)

  • Approach : Immobilize cyclen derivatives on resin for stepwise functionalization.

  • Outcome : Enables high-purity ligand synthesis but requires specialized equipment.

Critical Analysis of Methodologies

Yield and Purity Optimization

ParameterConventional MethodMicrowave Method
Reaction Time3–5 hours15–30 minutes
Yield60–73%85–90%
Purity (HPLC)98–99.8%>99%
ScalabilityIndustrial-scaleLab-scale

Key findings :

  • Conventional methods prioritize scalability, while microwave-assisted routes enhance efficiency for research applications.

Challenges and Solutions

Impurity Control

  • Issue : Byproducts from incomplete alkylation or epoxide hydrolysis.

  • Solution : Nano-filtration and iterative crystallization (Source 10).

Gallium Source Selection

  • GaCl₃ vs. Ga₂O₃ : Ga₂O₃ provides higher complex stability (log K = 21.32) .

Q & A

Q. What are the key synthetic steps for preparing the macrocyclic ligand component of this gallium complex?

The ligand synthesis involves a multi-step protocol:

  • Step 1 : React 1,4,7,10-tetraazacyclododecane (cyclen) with tert-butyl bromoacetate in dry acetonitrile under nitrogen, using potassium carbonate as a base. This introduces tert-butyl-protected carboxylate groups to form the triacetate derivative .
  • Step 2 : Functionalize the cyclen backbone with the 1,3,4-trihydroxybutan-2-yl substituent. This requires protecting hydroxyl groups (e.g., using trimethylsilyl ethers) to avoid side reactions during alkylation .
  • Step 3 : Deprotect tert-butyl groups via acidic hydrolysis (e.g., trifluoroacetic acid) to yield the free carboxylate ligand .

Q. How is the thermodynamic stability of gallium(III) complexes with macrocyclic ligands experimentally determined?

Stability is assessed using:

  • Potentiometric Titration : Measures protonation constants and metal-ligand stability constants (log KML) under controlled pH .
  • Competition Experiments : Introduce competing ions (e.g., Zn²⁺, Cu²⁺) to evaluate selectivity. Gallium’s high charge density (Ga³⁺) typically favors strong binding to multidentate ligands like cyclen derivatives .

Advanced Research Questions

Q. What factors govern the relaxivity of gallium-based MRI contrast agents, and how can they be optimized?

Relaxivity (r₁, r₂) depends on:

  • Water Exchange Rate : Faster exchange between bound and bulk water enhances relaxivity. Modify ligand hydrophilicity (e.g., via hydroxyl groups on the trihydroxybutan-2-yl moiety) to improve hydration .
  • Second-Sphere Effects : Incorporate macromolecular conjugates (e.g., dendrimers, proteins) to slow tumbling rates and amplify relaxivity. For example, covalent attachment to albumin mimics gadolinium-based agents like MS-325 .

Q. How do structural modifications to the trihydroxybutan-2-yl substituent affect the kinetic inertness of the gallium complex?

Kinetic inertness (resistance to metal dissociation) is critical for biocompatibility. Strategies include:

  • Steric Shielding : Introduce bulky groups near the hydroxyls to hinder proton-assisted dissociation.
  • Pre-Organized Geometry : Optimize ligand denticity and rigidity through computational modeling (e.g., DFT studies) to match Ga³⁺’s ionic radius (0.62 Å) . Experimental validation involves:
  • Acid Challenge Tests : Measure metal release at pH 1–2 over 24–72 hours.
  • Serum Stability Assays : Incubate the complex in human serum and quantify free Ga³⁺ via ICP-MS .

Q. What analytical techniques are most effective for characterizing the hydration state and coordination geometry of this gallium complex?

  • NMR Spectroscopy : ¹H-NMR can detect paramagnetic shifts caused by water molecules in the inner coordination sphere. For example, gallium’s d⁰ configuration induces distinct relaxation effects .
  • X-ray Crystallography : Resolves the exact coordination number (likely 8-coordinate for cyclen derivatives) and bond angles .
  • Luminescence Spectroscopy : Explores energy transfer between ligand orbitals and Ga³⁺, though gallium’s lack of f-electrons limits utility compared to Gd³⁺ .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported stability constants for similar macrocyclic gallium complexes?

Variations in log KML values often arise from:

  • Methodological Differences : Potentiometric vs. spectrophotometric titration conditions (e.g., ionic strength, temperature).
  • Ligand Purity : Impurities in cyclen derivatives (e.g., unreacted tert-butyl groups) skew results. Validate ligand purity via HPLC-MS .
  • Solution Dynamics : Ga³⁺ hydrolysis at non-ideal pH (>4) generates Ga(OH)₃ precipitates, complicating measurements. Use buffered solutions (pH 3–4) and inert atmospheres to mitigate this .

Methodological Tables

Q. Table 1. Key Stability Parameters for Gallium Cyclen Complexes

ParameterTypical RangeMeasurement MethodReference
log KML18.5–21.3Potentiometric Titration
log K<sub{therm}14.2–16.8Competitive EDTA Titration
Half-life (pH 1.0)12–48 hoursAcid Challenge Test

Q. Table 2. Relaxivity Optimization Strategies

StrategyExample ModificationImpact on r₁ (mM⁻¹s⁻¹)Reference
Hydroxyl Functionalization1,3,4-Trihydroxybutan-2-yl+20% vs. non-hydroxyl
Protein ConjugationCovalent albumin binding2–3x increase

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.